molecular formula C19H21F3N2O B2728430 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide CAS No. 953383-46-5

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2728430
CAS No.: 953383-46-5
M. Wt: 350.385
InChI Key: FUTWZQMFJRWYCQ-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group, a dimethylamino group, and a benzamide moietyThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making them more effective in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(dimethylamino)phenylpropylamine. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with propylamine under reductive amination conditions.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step introduces the trifluoromethyl group and forms the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to exert its effects more efficiently. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its electronic properties and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial activity.

    Phenyl boronic acid containing BODIPY dyes: Used in bioanalytical applications.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-24(2)15-11-9-14(10-12-15)6-5-13-23-18(25)16-7-3-4-8-17(16)19(20,21)22/h3-4,7-12H,5-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWZQMFJRWYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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